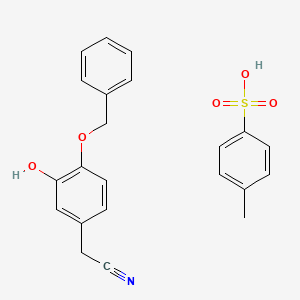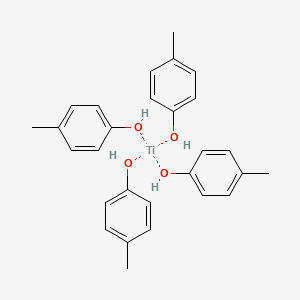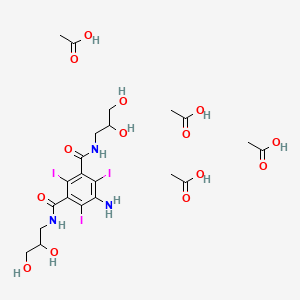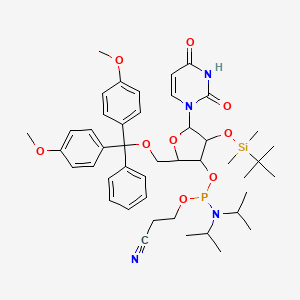
U-CE Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rU Phosphoramidite: is a chemical compound used extensively in the synthesis of oligonucleotides, which are short sequences of nucleotides. This compound contains the nucleoside uridine (U) and is a key building block in the creation of RNA sequences. The use of rU Phosphoramidite is crucial in various fields, including molecular biology, biotechnology, and therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rU Phosphoramidite involves several steps. Initially, the nucleoside uridine is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The 2’-hydroxyl group is protected with a tert-butyl dimethylsilyl (TBDMS) group to prevent unwanted reactions. The final step involves the addition of a phosphoramidite group at the 3’-hydroxyl position using phosphorodiamidite chemistry .
Industrial Production Methods: In industrial settings, the production of rU Phosphoramidite follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: rU Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group is readily oxidized to form a stable phosphate linkage.
Common Reagents and Conditions:
Oxidation: Aqueous iodine in the presence of weak bases or hydrogen peroxide.
Substitution: Weak acids like triethylammonium chloride or 1H-tetrazole.
Major Products:
Oxidation: Formation of phosphodiester bonds.
Substitution: Formation of various nucleoside analogs depending on the nucleophile used.
Scientific Research Applications
rU Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of modified RNA sequences for structural and functional studies.
Biology: Essential for creating RNA probes and primers for gene expression analysis and sequencing.
Medicine: Utilized in the development of RNA-based therapeutics, including small interfering RNA (siRNA) and antisense oligonucleotides.
Industry: Employed in the production of diagnostic assays and molecular biology kits
Mechanism of Action
The mechanism of action of rU Phosphoramidite involves its incorporation into growing RNA chains during oligonucleotide synthesis. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of the preceding nucleotide, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphodiester bond, extending the RNA chain. The protecting groups (DMT and TBDMS) are removed after synthesis to yield the final RNA product .
Comparison with Similar Compounds
rA Phosphoramidite: Contains the nucleoside adenosine.
rC Phosphoramidite: Contains the nucleoside cytidine.
rG Phosphoramidite: Contains the nucleoside guanosine.
Uniqueness: rU Phosphoramidite is unique due to its specific incorporation of uridine, which is essential for the synthesis of RNA sequences that require uracil. This makes it indispensable for creating RNA molecules with precise sequences and functionalities .
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNLXHRBXYGJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O9PSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
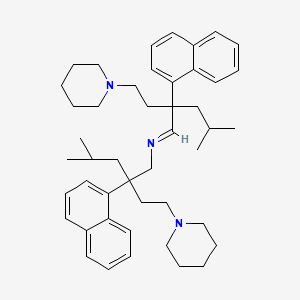

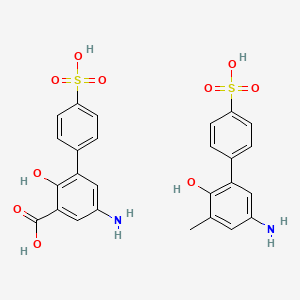
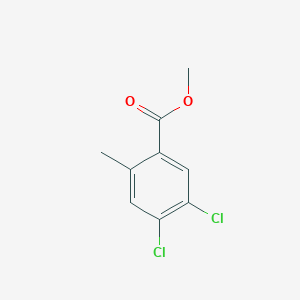
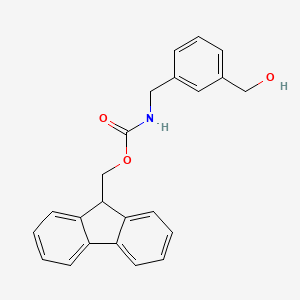
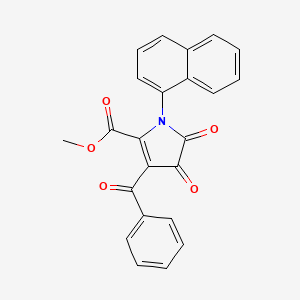
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)
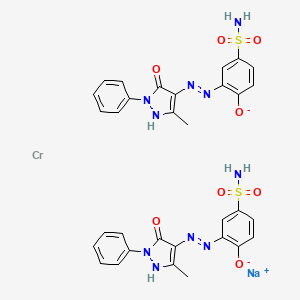

![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
